6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid
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Overview
Description
6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound is notable for its unique structure, which includes a pyrazine ring substituted with an amino group and a carboxylic acid group, as well as a pent-1-yn-3-yl group attached to the amino nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid typically involves the reaction of 2-chloropyrazine with pent-1-yn-3-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Pyrazine-2-methanol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-pyrazinecarboxylic acid: Similar structure but lacks the pent-1-yn-3-yl group.
Pyrazine-2-carboxylic acid: Lacks both the amino and pent-1-yn-3-yl groups.
Uniqueness
6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid is unique due to the presence of the pent-1-yn-3-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazine derivatives and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6-(pent-1-yn-3-ylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-3-7(4-2)12-9-6-11-5-8(13-9)10(14)15/h1,5-7H,4H2,2H3,(H,12,13)(H,14,15) |
InChI Key |
NIXDLNBPVXJSMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)NC1=NC(=CN=C1)C(=O)O |
Origin of Product |
United States |
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